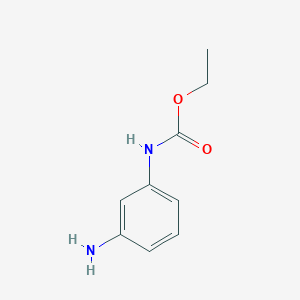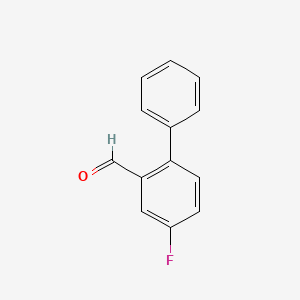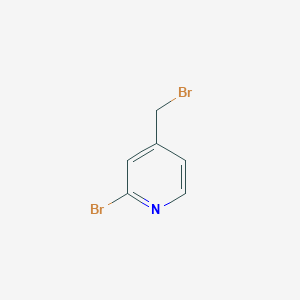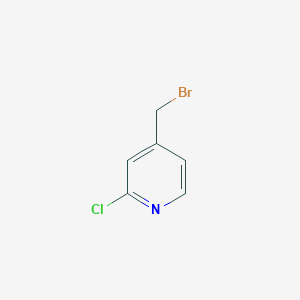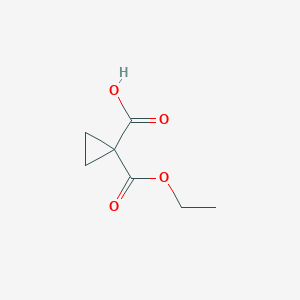
1-(乙氧羰基)环丙烷羧酸
概述
描述
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound that is related to cyclopropane carboxylic acids. While the provided papers do not directly discuss 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, they do provide insights into the synthesis and properties of similar cyclopropane-containing compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. The first paper describes a synthesis route for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involves cyclopropanation of a fluoroacrylate followed by a Curtius rearrangement and oxidative cleavage . This method could potentially be adapted for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Cyclopropane carboxylic acids are characterized by their three-membered ring structure, which imparts significant ring strain and influences their reactivity. The molecular structure of these compounds is crucial for their biological activity and interaction with other molecules. The second paper discusses the synthesis of optically active cyclopropanecarboxylic acid derivatives, which highlights the importance of stereochemistry in these molecules . Understanding the molecular structure is essential for the design of cyclopropane-containing compounds with desired properties.
Chemical Reactions Analysis
Cyclopropane carboxylic acids can undergo various chemical reactions due to their strained ring system and functional groups. The papers provided do not detail specific reactions for 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, but they do suggest that cyclopropane derivatives can be functionalized and transformed into other useful compounds. For example, the amino group in 1-aminocyclopropane-1-carboxylic acid can be used for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxylic acids are influenced by their molecular structure. The ring strain in the cyclopropane ring can affect the acid's stability, reactivity, and solubility. The third paper describes an assay for 1-aminocyclopropane-1-carboxylic acid, which is a precursor of ethylene in plant tissues . This assay is based on the conversion of the amino acid to ethylene, indicating that the functional groups in these compounds can react under specific conditions to produce gaseous products.
科学研究应用
1. Ethylene Precursor in Plant Physiology
- Application Summary : ACC is the direct precursor of the plant hormone ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Methods of Application : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : A growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
2. Alleviating Heat Stress Damage in Marine Red Algae
- Application Summary : ACC and its analogs alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
- Methods of Application : The application of ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
- Results or Outcomes : ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
属性
IUPAC Name |
1-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZUWSSLUHHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251691 | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
3697-66-3 | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)
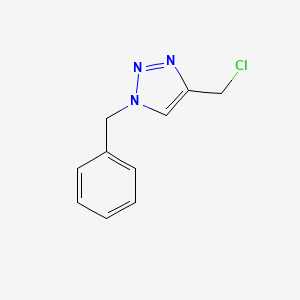
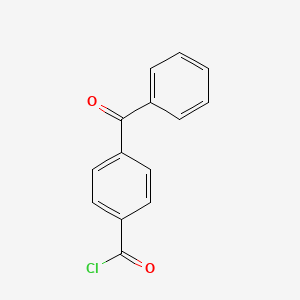
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
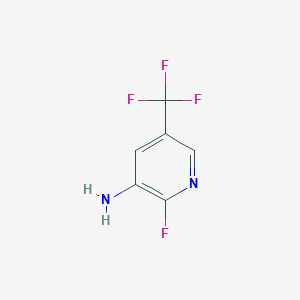
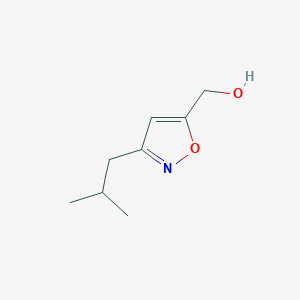

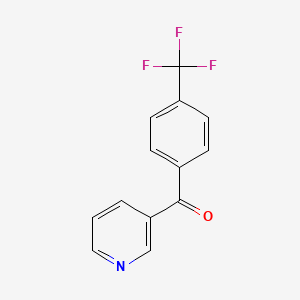
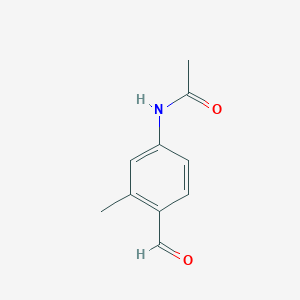
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
